
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol
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Overview
Description
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to the thiazole ring, as well as a methylpropan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4-ethyl-5-methylthiazole with 2-methylpropan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropanal.
Scientific Research Applications
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds with sulfur and nitrogen atoms in their ring structure. this compound has a unique structure including ethyl and methyl groups attached to the thiazole ring, and a methylpropan-1-ol moiety.
Scientific Research Applications
This compound has various applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex thiazole derivatives.
- Biology The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
- Industry It can be used in producing agrochemicals and other specialty chemicals.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde. Reagents such as potassium permanganate KMnO4 or chromium trioxide CrO3 can be used.
- Reduction The thiazole ring can be reduced under specific conditions. Hydrogen gas H2 in the presence of a palladium catalyst Pd/C is commonly employed.
- Substitution The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like sodium hydride NaH or lithium diisopropylamide LDA can facilitate substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropanal.
Enzyme Inhibition and Protein-Ligand Interactions
This compound has been studied for its potential role in inhibiting specific enzymes. Interaction studies have demonstrated it can bind to various molecular targets, influencing enzymatic activity and cellular signaling pathways. This binding may modulate the activity of enzymes involved in critical metabolic processes. The thiazole ring may interact with specific receptors or enzymes, potentially influencing various signaling pathways within cells, which could lead to therapeutic applications, particularly in drug development aimed at targeting specific diseases.
Comparison of Similar Compounds
Compound | Uniqueness |
---|---|
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine | |
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile | |
4-$$(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine | This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of a methylpropan-1-ol moiety, giving it distinct chemical and biological properties. |
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine
- 2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile
- 4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine
Uniqueness
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern on the thiazole ring and the presence of a methylpropan-1-ol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol is a heterocyclic compound characterized by a thiazole ring substituted with ethyl and methyl groups, along with a secondary alcohol functional group. Its molecular formula is C10H17NOS and it has a molecular weight of approximately 199.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.
The presence of the thiazole moiety contributes to the unique chemical properties of this compound, making it valuable in medicinal chemistry and materials science. The secondary alcohol group may facilitate various chemical reactions, including oxidation to yield aldehydes or ketones, which can further influence its biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Enzyme Inhibition
The compound has been studied for its potential role in inhibiting specific enzymes. Interaction studies have demonstrated that it can bind to various molecular targets, influencing enzymatic activity and cellular signaling pathways. This binding may modulate the activity of enzymes involved in critical metabolic processes.
Protein-Ligand Interactions
The thiazole ring may interact with specific receptors or enzymes, potentially influencing various signaling pathways within cells. This interaction could lead to therapeutic applications, particularly in drug development aimed at targeting specific diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity : A study explored the antimicrobial properties of thiazole derivatives, including this compound. Results indicated that this compound exhibited notable antibacterial effects against various pathogens.
- Anti-inflammatory Effects : Research has suggested that thiazole derivatives can act as anti-inflammatory agents. The specific mechanisms by which this compound exerts these effects are under investigation but may involve modulation of inflammatory pathways .
- Analgesic Properties : Preliminary studies indicate potential analgesic effects of this compound, suggesting its utility in pain management therapies .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethan-1-amine | Contains an amine instead of an alcohol | Potential for different biological activity due to amine functionality |
2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)acetonitrile | Contains a nitrile group | Altered polarity and reactivity compared to alcohol |
4-[ (4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine | Contains a morpholine ring | Potentially different pharmacological properties due to morpholine structure |
This table illustrates how variations in functional groups can lead to differing biological activities among thiazole derivatives.
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-5-8-7(2)13-9(11-8)10(3,4)6-12/h12H,5-6H2,1-4H3 |
InChI Key |
WVISEOMESIWVGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)C(C)(C)CO)C |
Origin of Product |
United States |
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